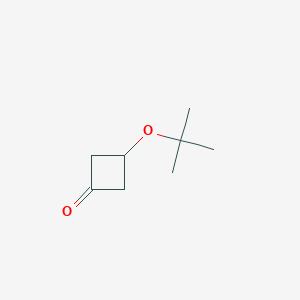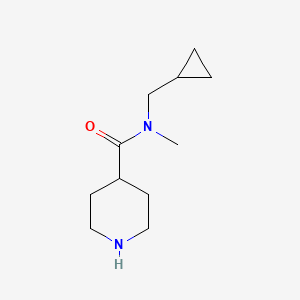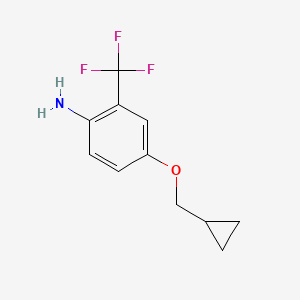
4-Cyclopropylmethoxy-2-trifluoromethylaniline
Descripción general
Descripción
4-Cyclopropylmethoxy-2-trifluoromethylaniline, also known as CPTM, is an organic compound belonging to the class of aromatic amines, with a molecular formula of C10H11F3NO. It is a colorless liquid with a pungent odor and is soluble in organic solvents. CPTM is primarily used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methods : 4-Cyclopropylmethoxy-2-trifluoromethylaniline can be synthesized through various chemical processes. For instance, trans-2-(Trifluoromethyl)cyclopropylamine, a related compound, has been efficiently synthesized from 4,4,4-trifluorobut-2-enoic acid in a multi-step process, highlighting the potential for synthesizing similar compounds (Yarmolchuk et al., 2012).
Applications in Material Science
- Liquid Crystals : Trifluoromethyl compounds, like 4-Cyclopropylmethoxy-2-trifluoromethylaniline, have been utilized in the synthesis of liquid crystals. These compounds exhibit properties like enantiotropic smectics, which are significant in the field of material science and electronics (Griffin & Buckley, 1978).
Biomedical Research
Peptidomimetic Synthesis : In biomedical research, related compounds have been used in the synthesis of homoprolines, which are integral in peptidomimetic synthesis. This highlights the role of such compounds in developing new pharmaceutical agents (Cordero et al., 2013).
Antimicrobial and Antioxidant Studies : Derivatives of cyclopropanes, which are structurally related to 4-Cyclopropylmethoxy-2-trifluoromethylaniline, have shown significant antimicrobial and antioxidant activities. This indicates the potential of such compounds in the development of new drugs (Raghavendra et al., 2016).
Agricultural Chemistry
- Herbicidal Activity : Compounds with structures similar to 4-Cyclopropylmethoxy-2-trifluoromethylaniline have been used in agricultural chemistry, particularly in the development of herbicides. Their structure-activity relationship plays a crucial role in enhancing their efficacy (Tian et al., 2009).
Propiedades
IUPAC Name |
4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-5-8(3-4-10(9)15)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEBAICVSBONIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Bromo-3-chloroanilino)carbonyl]benzoic acid](/img/structure/B3123427.png)

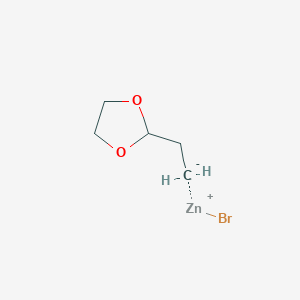

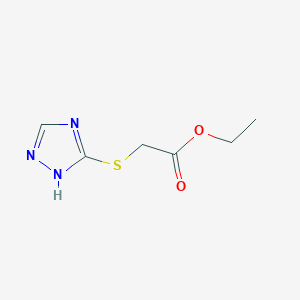


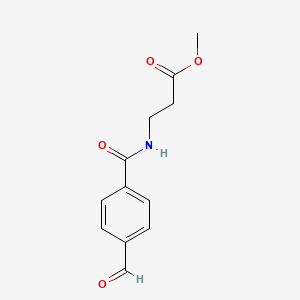
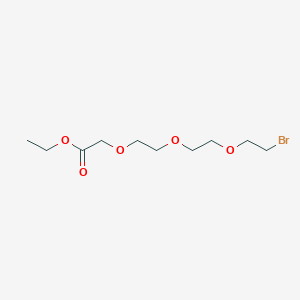
![4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid](/img/structure/B3123498.png)
